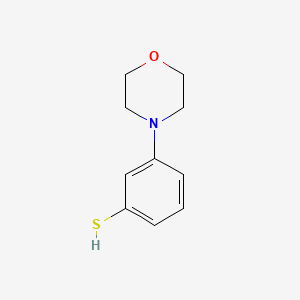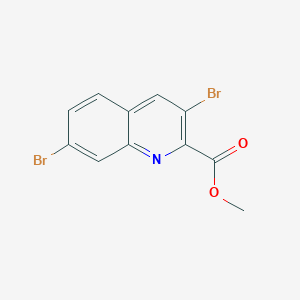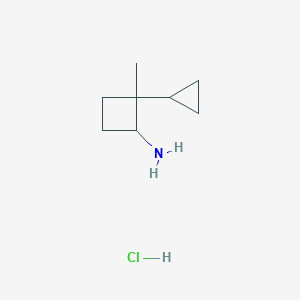![molecular formula C10H12N2 B15245639 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyrazine](/img/structure/B15245639.png)
1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyrazine is a heterocyclic compound with a unique bicyclic structure It is composed of a pyrazine ring fused with two cyclopentane rings, resulting in a rigid and stable framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentadiene with a suitable dieneophile, followed by cyclization to form the desired bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyrazine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine
- 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridin-8-amine
Uniqueness
1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyrazine is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene |
InChI |
InChI=1S/C10H12N2/c1-3-7-8(4-1)12-10-6-2-5-9(10)11-7/h1-6H2 |
InChI Key |
ISGZKEZFGDEYSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C3CCCC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carboxylic acid](/img/structure/B15245569.png)
![[3,3'-Bi-1H-indol]-2(3H)-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B15245581.png)


![(2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine](/img/structure/B15245596.png)

![N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15245605.png)



![{[2-amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid](/img/structure/B15245650.png)

